(1S,3R)-cis-4-Carene

Catalog No.
S1922960
CAS No.
5208-49-1
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-cis-4-Carene

CAS Number

5208-49-1

Product Name

(1S,3R)-cis-4-Carene

IUPAC Name

(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

LGNSZMLHOYDATP-YIZRAAEISA-N

SMILES

CC1CC2C(C2(C)C)C=C1

Canonical SMILES

CC1CC2C(C2(C)C)C=C1

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1

Entomology

Application: “(1S,3R)-cis-4-Carene” is structurally similar to “(1S,3R)-cis-Chrysanthemyl Tiglate”, which has been identified as a sex pheromone in the Striped Mealybug, Ferrisia virgata . This suggests that “(1S,3R)-cis-4-Carene” could potentially have applications in the field of insect behavior studies or pest control.

Method of Application: In the study, the pheromone was identified using gas chromatography–mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography analyses . The (1S,3R)-enantiomer strongly attracted adult males in a greenhouse trapping bioassay .

Results or Outcomes: The (1S,3R)-enantiomer showed strong activity in attracting adult male mealybugs, whereas the other enantiomers showed only weak activity . This suggests that the (1S,3R)- configuration is critical for the pheromone’s activity.

Proteomics Research

Application: “(1S,3R)-cis-4-Carene” is a biochemical that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Method of Application: The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving protein analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of protein structures and functions, and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Structure Analysis

Method of Application: Chemical structure analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods can be used to determine the molecular structure and conformation of “(1S,3R)-cis-4-Carene”.

Biochemical Research

Method of Application: The specific methods of application in biochemical research can vary widely depending on the particular experiment or study. Generally, “(1S,3R)-cis-4-Carene” could be used in various biochemical assays or experiments involving biochemical analysis.

Results or Outcomes: The outcomes of such research could potentially contribute to our understanding of biochemical interactions and could have implications in various fields such as medicine, biology, and pharmacology .

Chemical Synthesis

Application: “(1S,3R)-cis-4-Carene” could potentially be used as a starting material or intermediate in chemical synthesis . Its unique structure could make it useful in the synthesis of a variety of different chemical compounds.

Method of Application: The specific methods of application in chemical synthesis would depend on the particular synthesis being carried out. Generally, “(1S,3R)-cis-4-Carene” could be reacted with other chemicals under specific conditions to produce the desired products.

(1S,3R)-cis-4-Carene is a bicyclic monoterpene characterized by its unique molecular structure, which consists of a six-membered cyclohexane ring fused to a three-membered cyclopropane ring. Its molecular formula is C10H16C_{10}H_{16}, and it is classified as a chiral compound, existing in two enantiomeric forms: (+)-3-carene and (−)-3-carene, with (1S,3R)-cis-4-Carene being the less common stereoisomer . This compound is primarily derived from natural sources such as turpentine, a byproduct of the Kraft pulping process from coniferous trees, particularly pine species .

Research suggests (1S,3R)-cis-4-Carene exhibits various biological activities:

  • Insecticidal properties: Studies have shown (1S,3R)-cis-4-Carene to be repellent and toxic to certain insects [, ]. The exact mechanism is not fully understood, but it might involve disrupting insect olfactory or nervous systems [].
  • Antimicrobial activity: Some research suggests (1S,3R)-cis-4-Carene might have antimicrobial properties against certain bacteria and fungi. However, more studies are needed to confirm its efficacy and mechanism of action.
  • Flammability: Monoterpenes are generally flammable liquids with low flash points.
  • Skin and eye irritation: Some monoterpenes can cause skin and eye irritation upon contact.
  • Ecotoxicity: Monoterpenes can be toxic to aquatic organisms.
Due to its structural features:

  • Oxidation: The compound can be oxidized to form carene oxide using oxidizing agents like hydrogen peroxide or peracids. Potassium permanganate oxidation yields cis-caronic acid and trans-caronic acid, demonstrating cleavage of the cyclopropane ring .
  • Reduction: Reduction reactions can produce dihydrocarene using reducing agents such as lithium aluminum hydride.
  • Substitution: Halogenation can introduce halogen atoms into the compound, resulting in derivatives like chlorocarene or bromocarene.

The presence of the cyclopropane ring also makes it susceptible to ring-opening and rearrangement reactions under acidic conditions.

(1S,3R)-cis-4-Carene exhibits notable biological activities, particularly in its interaction with G-protein-coupled receptors (GPCRs). It acts as an agonist for group III metabotropic glutamate receptors, demonstrating neuroprotective effects against cell death induced by oxygen-glucose deprivation in neuronal cultures. Additionally, it influences metabolic pathways related to ferroptosis by interacting with glutathione peroxidase 4 (GPX4), leading to increased lipid peroxidation levels—an important event in ferroptosis induction.

The synthesis of (1S,3R)-cis-4-Carene can be achieved through several methods:

  • Cyclization of Myrcene: One common method involves the cyclization of myrcene in the presence of a catalyst such as aluminum chloride under controlled temperature and pressure conditions to favor the formation of the desired stereoisomer.
  • Natural Extraction: Industrial production often involves extracting essential oils from natural sources followed by fractional distillation. Techniques like supercritical fluid extraction and steam distillation are also employed to enhance yield and purity.

(1S,3R)-cis-4-Carene has various applications:

  • Flavoring and Fragrance: Due to its pleasant aroma, it is used in flavoring and fragrance formulations.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing neuroprotective drugs and studying metabolic pathways related to oxidative stress and cell death.
  • Natural Product Synthesis: It serves as a precursor for synthesizing analogues of natural products with interesting biological properties.

Research indicates that (1S,3R)-cis-4-Carene interacts significantly with cellular systems. Its action on GPCRs highlights its potential in neuroprotection. Studies have shown that it can inhibit tumor formation and progression in vivo, suggesting its utility in cancer research. Additionally, its modulation of ferroptosis pathways presents opportunities for therapeutic interventions in conditions characterized by oxidative stress.

(1S,3R)-cis-4-Carene shares structural and functional similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(+)-3-CareneBicyclic MonoterpeneMore common enantiomer; exhibits different biological activity.
α-PineneMonoterpeneFound in pine trees; used extensively in fragrances; has anti-inflammatory properties.
β-CaryophylleneSesquiterpeneKnown for its anti-inflammatory and analgesic effects; interacts with cannabinoid receptors.
LimoneneMonoterpeneCommonly found in citrus oils; known for its uplifting aroma and potential health benefits.

The unique bicyclic structure of (1S,3R)-cis-4-Carene contributes to its distinct reactivity and biological interactions compared to these similar compounds. Its specific interactions with GPCRs and involvement in ferroptosis pathways further differentiate it within the class of terpenes .

XLogP3

3.3

UNII

70YIT2H368

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

62839-99-0

Dates

Modify: 2024-04-14

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